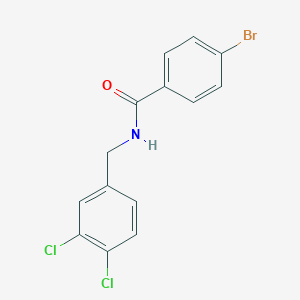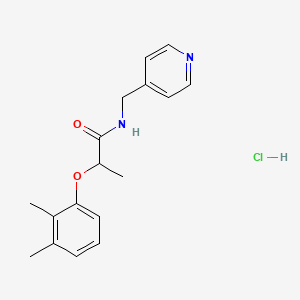
4-bromo-N-(3,4-dichlorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(3,4-dichlorobenzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is primarily used in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 4-bromo-N-(3,4-dichlorobenzyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the development of diseases. For example, in cancer treatment, the compound may inhibit the growth of cancer cells by blocking the activity of specific enzymes that are essential for their survival.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, the compound has been shown to reduce inflammation, improve insulin sensitivity, and enhance cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-(3,4-dichlorobenzyl)benzamide in lab experiments include its high potency and selectivity. The compound is also relatively easy to synthesize and purify. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research and development of 4-bromo-N-(3,4-dichlorobenzyl)benzamide. One direction is to further investigate the compound's potential therapeutic properties in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to develop new analogs of the compound that have improved potency, selectivity, and solubility. Additionally, researchers may explore the use of the compound in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic properties. The compound has been extensively studied for its use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. While there are advantages and limitations to using the compound in lab experiments, there are several future directions for its research and development that may lead to new and improved therapies for these diseases.
Synthesis Methods
The synthesis of 4-bromo-N-(3,4-dichlorobenzyl)benzamide involves the reaction of 3,4-dichlorobenzylamine with 4-bromobenzoyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified through recrystallization or chromatography.
Scientific Research Applications
4-bromo-N-(3,4-dichlorobenzyl)benzamide has been extensively studied for its potential therapeutic properties. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
4-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO/c15-11-4-2-10(3-5-11)14(19)18-8-9-1-6-12(16)13(17)7-9/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVACXXNGNKYVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)

![1-(3,5-difluorophenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6062681.png)
![12-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6062687.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6062691.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)
![2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6062706.png)
![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)

![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol](/img/structure/B6062737.png)
![3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)